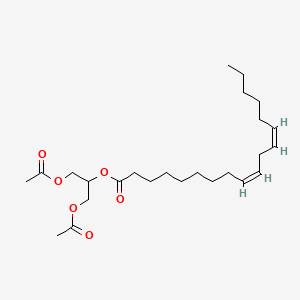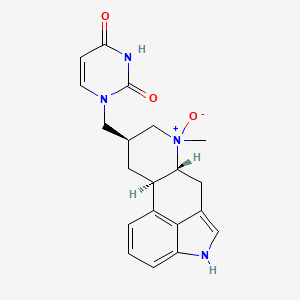
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylergoline moiety linked to a pyrimidinedione ring system. The presence of the N(sup 6)-oxide functional group adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The initial step often includes the preparation of the methylergoline intermediate, which is then coupled with a pyrimidinedione derivative under specific reaction conditions. The final step involves the oxidation of the nitrogen atom to form the N(sup 6)-oxide group. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The N(sup 6)-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the N(sup 6)-oxide group, reverting to the parent amine.
Substitution: The methylergoline moiety can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can produce the parent amine.
Applications De Recherche Scientifique
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets. The methylergoline moiety is known to interact with serotonin receptors, while the pyrimidinedione ring system may interact with nucleic acids or enzymes. The N(sup 6)-oxide group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylergometrine: A related compound with similar structural features but lacking the pyrimidinedione ring.
Ergotamine: Another ergoline derivative with distinct pharmacological properties.
Pyrimidinedione Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
(8-beta)-1-((6-Methylergolin-8-yl)methyl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is unique due to the combination of the methylergoline moiety and the pyrimidinedione ring system, along with the presence of the N(sup 6)-oxide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
121550-30-9 |
|---|---|
Formule moléculaire |
C20H22N4O3 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-[[(6aR,9S,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O3/c1-24(27)11-12(10-23-6-5-18(25)22-20(23)26)7-15-14-3-2-4-16-19(14)13(9-21-16)8-17(15)24/h2-6,9,12,15,17,21H,7-8,10-11H2,1H3,(H,22,25,26)/t12-,15+,17+,24?/m0/s1 |
Clé InChI |
FVCDYYOIIAFIEM-RTOCZJPTSA-N |
SMILES isomérique |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
SMILES canonique |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC(=O)NC5=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


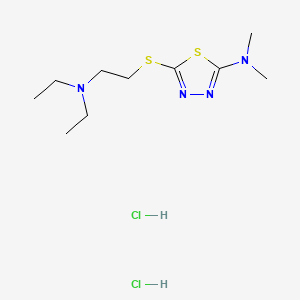
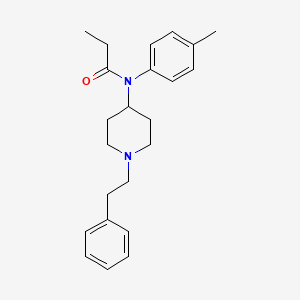

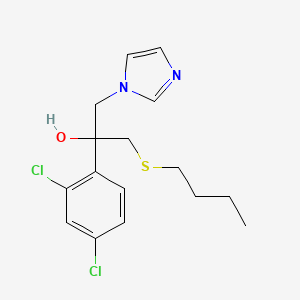

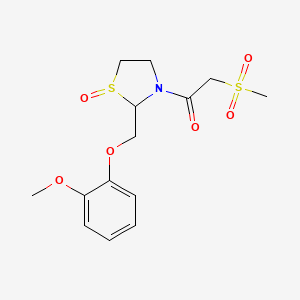

![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
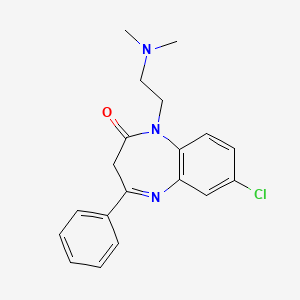
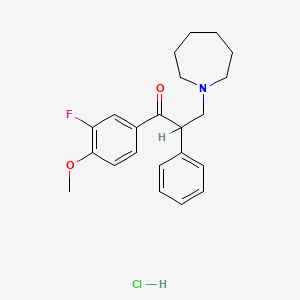
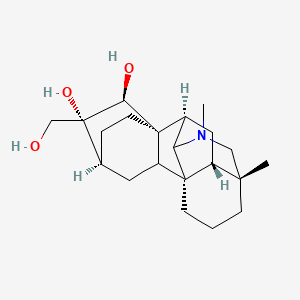
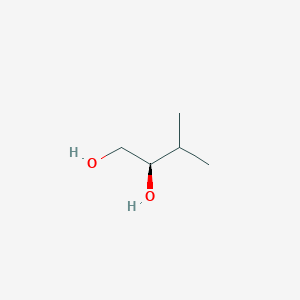
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
